Tuftsin (threonine-lysine-proline-arginine) is a naturally occurring tetrapeptide found within the Fc region of the immunoglobulin G (IgG) molecule. [, ] Specifically, it is located between the 289th and 292nd amino acid sequence of the CH2 domain of the heavy chain. [] Tuftsin is released from the parent IgG molecule through a two-step enzymatic process. [, ] It is classified as an immunomodulating peptide due to its ability to stimulate various functions of phagocytic cells, including macrophages and polymorphonuclear leukocytes (PMNs). [, , , , ] Tuftsin has been the subject of extensive research due to its potential therapeutic applications in areas such as infectious diseases, cancer, and immune deficiencies. [, , ]
Future Directions
Further investigations into the structure-activity relationship of tuftsin and its analogues. A deeper understanding of the structural features essential for tuftsin's biological activity will facilitate the design of more potent and specific analogues with improved therapeutic potential. [, ]
Development of novel tuftsin-based therapies for various diseases. This includes exploring its applications in treating infectious diseases, cancer, autoimmune disorders, and immune deficiencies. [, , ]
Optimization of tuftsin delivery systems for enhanced bioavailability and therapeutic efficacy. This involves investigating different formulations, such as liposomal encapsulation, to improve its stability and targeting to specific cells or tissues. [, ]
Elucidation of the complete signaling pathway mediated by tuftsin and its receptor Nrp1. A more comprehensive understanding of tuftsin's signaling mechanism will provide valuable insights into its role in regulating the immune response and open new avenues for therapeutic intervention. [, ]
Related Compounds
(Gly1)-tuftsin
Compound Description: (Gly1)-tuftsin is a tuftsin analog where the N-terminal threonine residue is replaced with a glycine residue. This analog showed greater potency than tuftsin in augmenting phagocytosis-induced chemiluminescence of macrophages and potentiating delayed-type hypersensitivity (DTH) reactions. Unlike tuftsin, (Gly1)-tuftsin did not suppress spleen cell reactivity to mitogens [].
for-tuftsin
Compound Description: For-tuftsin is a tuftsin analog where the N-terminal threonine residue is formylated. This modification resulted in decreased potency compared to tuftsin in augmenting phagocytosis-induced chemiluminescence of macrophages and potentiating DTH reactions [].
(for-Met1)-tuftsin
Compound Description: (for-Met1)-tuftsin is a tuftsin analog where the N-terminal threonine is replaced with formyl-methionine. This analog showed intermediate potency compared to tuftsin and other analogs in augmenting phagocytosis-induced chemiluminescence of macrophages and potentiating DTH reactions. Additionally, (for-Met1)-tuftsin increased IL-2 and IFN production by ConA-stimulated spleen cells, unlike tuftsin, which caused a decrease [].
(Met1)-tuftsin
Compound Description: (Met1)-tuftsin is a tuftsin analog where the N-terminal threonine is replaced with methionine. This modification resulted in lower potency compared to tuftsin and other analogs in augmenting phagocytosis-induced chemiluminescence of macrophages and potentiating DTH reactions. Similar to other analogs, (Met1)-tuftsin did not suppress spleen cell reactivity to mitogens [].
[Lys4]-tuftsinyltuftsin
Compound Description: [Lys4]-tuftsinyltuftsin is an elongated tuftsin analog with a double linear peptide sequence, where a lysine residue is introduced at position 4, resulting in the sequence Thr-Lys-Pro-Lys-Thr-Lys-Pro-Arg. This analog was synthesized to investigate the impact of peptide chain elongation on biological activity, particularly on phagocytosis stimulation and anticancer properties [].
Thr-Lys-Pro-Lys-Thr-Lys-Pro-Lys
Compound Description: This compound is another elongated tuftsin analog with a triple repeat of the Thr-Lys-Pro sequence, ending with a lysine residue. This analog was synthesized alongside [Lys4]-tuftsinyltuftsin to understand the effect of peptide chain elongation and specific amino acid substitutions on tuftsin's biological activity [].
Ala-Lys-tuftsin-Glu-Ala3
Compound Description: This tuftsin analog comprises alanine replacing threonine at position 1, lysine at position 2, followed by the tuftsin sequence, and concluding with glutamic acid and three alanine residues. This analog exhibited no binding affinity to tuftsin receptors or antibodies, indicating its lack of tuftsin-like activity [].
Ala-Lys-tuftsin
Compound Description: This tuftsin analog consists of alanine replacing threonine at position 1, followed by lysine and the remaining tuftsin sequence. It showed weaker binding to tuftsin receptors and antibodies compared to tuftsin, suggesting a partial loss of activity [].
[Glu2]-tuftsin
Compound Description: In this tuftsin analog, glutamic acid replaces lysine at position 2. This substitution led to stronger binding to tuftsin receptors and antibodies compared to tuftsin, indicating enhanced activity [].
[Pro-Pro3]-tuftsin
Compound Description: This tuftsin analog contains two proline residues at positions 3 and 4, replacing proline and arginine in the original tuftsin sequence. It displayed even stronger binding to tuftsin receptors and antibodies than [Glu2]-tuftsin, suggesting a further enhancement in activity [].
Tuftsinyltuftsin
Compound Description: Tuftsinyltuftsin is an octapeptide composed of two consecutive tuftsin sequences (Thr-Lys-Pro-Arg-Thr-Lys-Pro-Arg). It exhibited stronger binding to tuftsin receptors and antibodies than tuftsin and other analogs, suggesting increased potency [, ]. This compound also showed stronger anticancer activity against murine leukemia cells L1210 in DBA/2 mice compared to tuftsin [].
[N-Acetyl-Thr1]tuftsin
Compound Description: This tuftsin analog is modified at the N-terminal threonine with an acetyl group. This modification renders the analog inactive, as it fails to bind specifically to thioglycollate-stimulated macrophages [].
[Des-Arg4]tuftsin
Compound Description: [Des-Arg4]tuftsin is a tuftsin tripeptide lacking the C-terminal arginine residue. It failed to compete for tuftsin binding sites on macrophages, indicating the importance of the arginine residue for binding [].
[D-Arg4]tuftsin
Compound Description: This tuftsin analog contains D-arginine instead of L-arginine at the C-terminus. This modification results in an analog with significantly reduced tuftsin-like activity. It exhibited a low degree of inhibition of [3H]tuftsin binding to thioglycollate-stimulated macrophages [].
Arg-tuftsin
Compound Description: This tuftsin analog represents an elongation at the N-terminus with an arginine residue, resulting in the sequence Arg-Thr-Lys-Pro-Arg. It was synthesized to examine the effect of elongation on tuftsin's biological activity [].
ProArg-tuftsin
Compound Description: This tuftsin analog consists of the dipeptide Pro-Arg added to the N-terminus of tuftsin, resulting in the sequence Pro-Arg-Thr-Lys-Pro-Arg. It was synthesized along with other elongated analogs to investigate the effect of specific tuftsin fragment extensions on its biological activity [].
Lys-ProArg-tuftsin
Compound Description: This tuftsin analog is composed of the tripeptide Lys-Pro-Arg attached to the N-terminus of tuftsin, resulting in the sequence Lys-Pro-Arg-Thr-Lys-Pro-Arg. It was synthesized with the aim of studying the impact of elongation with internal tuftsin fragments on its activity [].
MThr1]tuftsin
Compound Description: This tuftsin analog incorporates a 2,4-methano amino acid (MAA) analog of threonine at position 1. This modification led to significantly increased potency compared to tuftsin in stimulating interleukin-6 (IL-6) secretion by mouse peritoneal macrophages. [MThr1]tuftsin also exhibited high resistance to enzymatic hydrolysis in human serum compared to tuftsin [].
[MOrn2]Tuftsin
Compound Description: This tuftsin analog incorporates an MAA analog of ornithine at position 2, replacing lysine. [MOrn2]Tuftsin displayed similar potency to tuftsin in stimulating IL-6 secretion by mouse peritoneal macrophages. Notably, it also showed high resistance to enzymatic hydrolysis in human serum [].
[MVal3]tuftsin
Compound Description: This tuftsin analog features an MAA analog of valine, methanovaline, at position 3, replacing proline. One isomer of [MVal3]tuftsin exhibited significantly increased potency compared to tuftsin in stimulating IL-6 secretion by mouse peritoneal macrophages [].
Source and Classification
Tuftsin was first identified in the 1970s and is classified as a peptide hormone due to its physiological effects on immune response. It is synthesized in the body from the cleavage of immunoglobulin G, specifically through proteolytic processes that release tuftsin from its parent molecule. The peptide's classification as a biologically active compound stems from its significant influence on immune system modulation, particularly in enhancing phagocytic activity of macrophages and neutrophils.
Synthesis Analysis
The synthesis of tuftsin has been approached through various methods, primarily focusing on conventional solution-phase techniques and solid-phase synthesis. One notable method involves liquid-phase synthesis, where tuftsin and its analogs are constructed using standard peptide coupling reactions.
Key Synthesis Techniques:
Liquid Phase Method: This approach allows for the stepwise assembly of amino acids, utilizing protecting groups to prevent unwanted reactions during synthesis. The original study by Nozaki et al. (1977) detailed the synthesis of tuftsin using this method, resulting in high yields of pure product.
Solid Phase Synthesis: More recent advancements have employed solid-phase techniques, such as the fluorenylmethoxycarbonyl (Fmoc) strategy, which provides greater control over peptide length and purity. This method allows for rapid synthesis of tuftsin conjugates with enhanced biological activity.
Isopeptide Bond Introduction: Recent studies have explored modifying tuftsin to increase its resistance to enzymatic degradation by introducing isopeptide bonds. This alteration aims to enhance its therapeutic efficacy by prolonging its activity in biological systems.
Molecular Structure Analysis
Tuftsin's molecular structure can be described by its sequence of amino acids: L-threonine, L-lysine, L-proline, and L-arginine. The peptide exhibits a specific three-dimensional conformation essential for its biological function.
Structural Characteristics:
Molecular Formula: C₁₆H₃₁N₅O₄
Molecular Weight: Approximately 335.46 g/mol
Peptide Bonds: The connections between amino acids are formed through peptide bonds, which are covalent linkages that contribute to the stability and functionality of the peptide.
Conformational Flexibility: The presence of proline introduces rigidity into the structure, while threonine and lysine contribute to flexibility, allowing tuftsin to adopt various conformations conducive to receptor binding.
Chemical Reactions Analysis
Tuftsin participates in several chemical reactions relevant to its biological activity:
Peptide Bond Formation: The primary reaction during synthesis involves the formation of peptide bonds between amino acids through condensation reactions.
Enzymatic Cleavage: In vivo, tuftsin can be subjected to enzymatic cleavage by proteases, which can affect its activity. Research indicates that modifications like isopeptide bonds can reduce susceptibility to such cleavage.
Interaction with Immune Cells: Tuftsin binds to specific receptors on immune cells, triggering a cascade of intracellular signaling pathways that enhance phagocytosis.
Mechanism of Action
The mechanism of action of tuftsin primarily involves its interaction with immune cells:
Physical and Chemical Properties Analysis
Tuftsin exhibits distinct physical and chemical properties that influence its behavior in biological systems:
Solubility: Tuftsin is soluble in water due to its polar amino acid composition.
Stability: The stability of tuftsin can be affected by pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions.
Biological Activity: Its biological activity correlates with structural integrity; modifications that enhance stability often lead to improved functional outcomes.
Applications
Tuftsin has potential applications across various scientific fields:
Immunotherapy: Due to its ability to enhance phagocytosis, tuftsin is being explored as a therapeutic agent for boosting immune responses in cancer treatments.
Infectious Disease Management: It may serve as an adjunct therapy in managing infections by enhancing the body's natural defense mechanisms.
Research Tool: Tuftsin analogs are utilized in research to study immune cell behavior and the mechanisms underlying phagocytosis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sorbitol, L- is a sugar alcohol with a sweet taste which the human body metabolizes slowly. It can be obtained by reduction of glucose, which changes the aldehyde group to a hydroxyl group. Most sorbitol is made from corn syrup, but it is also found in nature, for example in apples, pears, peaches, and prunes. It is converted to fructose by sorbitol-6-phosphate 2-dehydrogenase. Sorbitol is an isomer of mannitol, another sugar alcohol; the two differ only in the orientation of the hydroxyl group on carbon 2. While similar, the two sugar alcohols have very different sources in nature, melting points, and uses.
Sorbose is a ketohexose often involved in the commercial production of vitamin C. It has been found to occur naturally in grapes. It has a role as a plant metabolite. Sorbose, L- is a natural product found in Punica granatum, Neocheiropteris palmatopedata, and Centaurea aspera with data available.
SOR-C13 is under investigation in clinical trial NCT01578564 (Safety and Tolerability Study of SOR-C13 in Subjects With Advanced Cancers Commonly Known to Express the TRPV6 Channel). TRPV6 Calcium Channel Inhibitor SOR-C13 is an inhibitor of transient receptor potential cation channel vanilloid family member 6 (TRPV6, CaT1 or CATL) with potential antineoplastic activity. TRPV6 calcium channel inhibitor SOR-C13 binds to TRPV6 and prevents the influx of calcium ions into TRPV6-expressing tumor cells. This inhibits the activation of nuclear factor of activated T-cell (NFAT) transcription complex which may result in an inhibition of calcium-dependent cancer cell proliferation and an induction of apoptosis in tumor cells overexpressing TRPV6. The TRPV6 ion channel plays a key role in calcium homeostasis and is highly selective for calcium compared to other cations; it is overexpressed in a variety of tumors and initiates tumor cell growth, proliferation and metastases.
Sortin1 is a sorting inhibitor. It acts by redirecting the vacuolar destination of plant carboxypeptidase Y and other proteins in Arabidopsis suspension cells and causing these proteins to be secreted.
Sortin2 is a sorting inhibitor. It increases lateral root occurrence by acting upstream from the morphological marker of lateral root primordium formation, the mitotic activity.
Sordarin is an antifungal metabolite of Sordaria araneosa that inhibits protein synthesis. It has a tetracyclic diterpene glycoside structure. It has a role as a protein synthesis inhibitor and an antifungal agent. It is a glycoside, a tetracyclic diterpenoid and a monosaccharide derivative. Sordarin is a natural product found in Parascedosporium putredinis, Hypoxylon croceum, and Sordaria araneosa with data available.